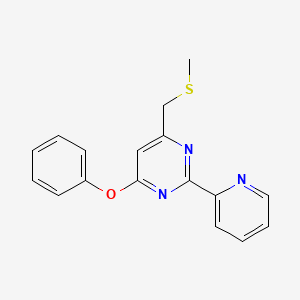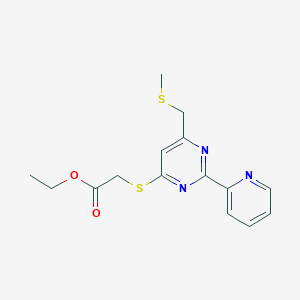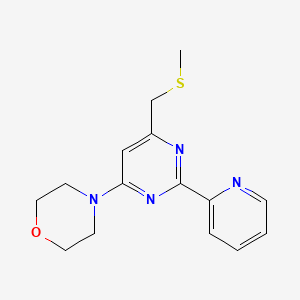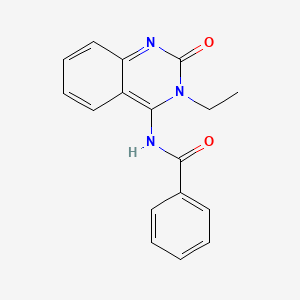![molecular formula C17H12Cl3N B3140473 N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine CAS No. 477887-96-0](/img/structure/B3140473.png)
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine
Overview
Description
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine is a synthetic organic compound characterized by its intricate chemical structure and potential versatility in various fields of research and application. This compound is comprised of two distinct aromatic systems linked by a methylene bridge, and features multiple chlorination, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine, various routes can be employed:
Condensation Reaction: : This is commonly achieved through the condensation of 1-chloro-3,4-dihydro-2-naphthalenyl ketone with 2,4-dichloroaniline. Typically, this reaction requires a dehydrating agent and proceeds in an organic solvent under controlled temperatures.
Schiff Base Formation: : Another route involves the Schiff base formation from 1-chloro-3,4-dihydro-2-naphthalenylmethane and 2,4-dichlorobenzaldehyde in the presence of an acid catalyst.
Industrial Production Methods
While laboratory synthesis provides the foundational methods, industrial production scales up these reactions using continuous flow processes to ensure consistency, yield optimization, and reduced reaction times. Key steps include:
Precise temperature control
High-efficiency mixing
Utilization of catalytic agents to streamline the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine undergoes various reactions including:
Oxidation: : This compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: : Reduction reactions can be employed to modify the aromatic rings, potentially saturating the naphthalene moiety.
Substitution: : Chlorine atoms present in the compound can be substituted with other groups through nucleophilic substitution reactions, expanding its chemical diversity.
Common Reagents and Conditions
Typical reagents include strong oxidizers like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often utilize bases like sodium hydroxide or strong acids depending on the desired substituent.
Major Products
The major products from these reactions vary based on the reagents and conditions used, but commonly result in either more functionalized derivatives or modified aromatic systems with enhanced reactivity or stability.
Scientific Research Applications
Chemistry
In chemistry, N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine serves as a versatile intermediate for the synthesis of more complex organic compounds.
Biology
In biological research, this compound is investigated for its potential interactions with various biomolecules, serving as a probe for understanding enzyme mechanisms or as a ligand in receptor studies.
Medicine
In the medical field, preliminary studies suggest that this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity, though extensive research is required.
Industry
Industrially, it could serve as a starting material for the production of polymers, dyes, and agrochemicals, given its reactive functional groups and stability.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine exerts its effects is largely dependent on its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms allows for the formation of strong interactions with target biomolecules, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2-chlorophenyl)amine
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(4-chlorophenyl)amine
Uniqueness
What sets N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine apart is its dual-chlorinated aromatic rings, which confer unique reactivity profiles and potential biological activity, making it a compound of significant interest across multiple scientific disciplines.
Properties
IUPAC Name |
1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-(2,4-dichlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N/c18-13-7-8-16(15(19)9-13)21-10-12-6-5-11-3-1-2-4-14(11)17(12)20/h1-4,7-10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPUXWTUECFDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B3140424.png)
![3-phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3140431.png)
![[2-(4-Iodophenoxy)phenyl]methanol](/img/structure/B3140438.png)
![N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B3140453.png)
![8-methyl-N-[4-(trifluoromethoxy)phenyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B3140457.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140461.png)

![Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140469.png)
![Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B3140472.png)

